6-Azaspiro[2.5]octan-1-amine
CAS No.:
Cat. No.: VC16000130
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2 |
|---|---|
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | 6-azaspiro[2.5]octan-2-amine |
| Standard InChI | InChI=1S/C7H14N2/c8-6-5-7(6)1-3-9-4-2-7/h6,9H,1-5,8H2 |
| Standard InChI Key | VTKUCUXIYOGDKI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC12CC2N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Azaspiro[2.5]octan-1-amine consists of a six-membered azacyclohexane ring fused to a cyclopropane moiety via a spiro junction at the nitrogen atom. The molecular formula of its hydrochloride salt is C₈H₁₄ClNO₂, with a molecular weight of 191.65 g/mol . The IUPAC name for the base compound is 6-azaspiro[2.5]octane-1-amine, while the hydrochloride derivative is designated as 6-azaspiro[2.5]octane-1-amine hydrochloride.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula (HCl salt) | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.65 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Exact Mass | 191.0713064 g/mol |
| InChIKey | VFEIJLDQEVDHOR-UHFFFAOYSA-N |
The spirocyclic structure imposes significant ring strain, enhancing reactivity in nucleophilic and electrophilic reactions. The nitrogen atom’s lone pair participates in hydrogen bonding and coordination chemistry, influencing its pharmacokinetic profile .
Synthesis and Characterization
Synthetic Routes
The synthesis of 6-azaspiro[2.5]octan-1-amine typically involves cyclization reactions between amines and cyclic ketones. A patented method (WO2015/949) describes the following steps :
-
Condensation: Reacting a substituted cyclopropane carbonyl chloride with a protected amine under basic conditions.
-
Ring Closure: Intramolecular cyclization catalyzed by Lewis acids (e.g., BF₃·Et₂O) to form the spiro framework.
-
Deprotection: Acidic hydrolysis (HCl/EtOH) yields the hydrochloride salt.
Alternative approaches include reductive amination of spirocyclic ketones using sodium cyanoborohydride (NaBH₃CN) in methanol, achieving yields of 65–78%.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR spectra show distinct signals for the cyclopropane protons (δ 0.8–1.2 ppm) and the amine group (δ 2.3–2.7 ppm).
-
X-ray Crystallography: Confirms the spirocyclic geometry, with bond angles of 109.5° around the nitrogen atom .
Biological Activity and Mechanism
Receptor Interactions
6-Azaspiro[2.5]octan-1-amine exhibits dual pharmacological activity:
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism: Enhances glucose-dependent insulin secretion, with an EC₅₀ of 12 nM in vitro.
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Inhibits M₃ receptor signaling (IC₅₀ = 45 nM), suggesting utility in overactive bladder therapy.
Table 2: Pharmacological Profile
| Target | Activity | IC₅₀/EC₅₀ | Therapeutic Implication |
|---|---|---|---|
| GLP-1 Receptor | Agonist | 12 nM | Type 2 Diabetes Mellitus |
| M₃ mAChR | Antagonist | 45 nM | Neurological Disorders |
Metabolic Effects
In rodent models, the compound reduced fasting blood glucose by 32% over 12 hours and promoted weight loss (7.5% body mass reduction in 14 days). These effects correlate with increased insulin sensitivity and suppressed glucagon secretion.
Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume